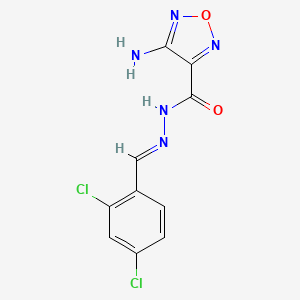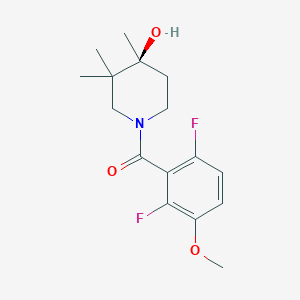
4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles, including 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, have garnered interest for their diverse chemical reactions and potential applications in various fields due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, and by extension compounds like 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, often involves the reaction of carbohydrazides with appropriate aldehydes or ketones. A study by Link (1978) describes the synthesis of 1,3,4-oxadiazoles through the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with aromatic carbohydrazides, demonstrating a method that could be applicable to the synthesis of related compounds (Link, 1978).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been the subject of investigation to understand their conformations and electronic properties. Karrouchi et al. (2021) performed a detailed analysis of the crystal structure, DFT calculations, and molecular docking studies of a closely related compound, revealing insights into the structural characteristics that could be similar for 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity of 1,3,4-oxadiazoles includes a range of chemical transformations, such as nucleophilic substitution reactions, cycloadditions, and electrophilic additions. These reactions are pivotal for the synthesis of various derivatives with potential biological activities. The study by Niu et al. (2015) on the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles via condensation and oxidative bond formation provides insight into the chemical reactivity and potential synthetic routes for derivatives of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Niu et al., 2015).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies such as those conducted by El-Essawy and El‐Sayed (2013) have evaluated these properties in detail for a series of oxadiazole derivatives, providing a foundation for understanding the physical characteristics of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (El-Essawy & El‐Sayed, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and photochemical behavior, are critical for understanding the reactivity and potential applications of oxadiazole derivatives. The study by Xu et al. (2017) on the gold-catalyzed cycloaddition of ynamides with 1,2,4-oxadiazoles to form 4-aminoimidazoles highlights innovative reactions that could be applicable to the chemical manipulation of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Xu et al., 2017).
科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Properties
Compounds incorporating the 1,3,4-oxadiazole moiety, including structures similar to the one , have been synthesized and evaluated for their antimicrobial properties. For example, Jafari et al. (2017) explored the synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives, finding significant antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
The research by Paul, Yadav, and Obot (2020) investigated carbohydrazide-pyrazole compounds for corrosion protection behavior on mild steel in acidic solutions, demonstrating their effectiveness as corrosion inhibitors (Paul et al., 2020).
Antitumor and Antioxidant Activities
El Sadek et al. (2014) synthesized new aromatic C-nucleosides derivatives including 1,3,4-oxadiazole units, revealing potent antioxidant and antitumor activities (El Sadek et al., 2014).
Agricultural Antifungal Agents
Wu et al. (2019) reported on novel 1,3,4-oxadiazole-2-carbohydrazides as prospective agricultural antifungal agents, showcasing significant inhibitory effects on various fungi and oomycetes, with potential targeting of succinate dehydrogenase (SDH) (Wu et al., 2019).
Chemical Synthesis and Methodologies
- Synthetic Methodologies: The development of synthetic methods for 1,3,4-oxadiazoles and related structures is a significant area of research. For instance, the work by Niu et al. (2015) on the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and thiadiazoles highlights innovative methodologies for creating these compounds, which could be applicable to the synthesis of structures related to the compound of interest (Niu et al., 2015).
特性
IUPAC Name |
4-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(7(12)3-6)4-14-15-10(18)8-9(13)17-19-16-8/h1-4H,(H2,13,17)(H,15,18)/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJVAUMNKNMCNG-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)
![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
